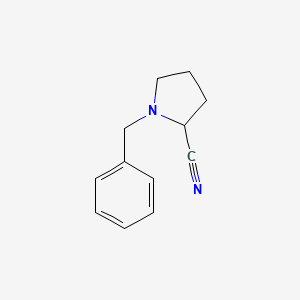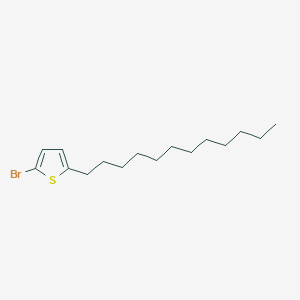
2-Pyrimidinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine-2-carboxamide analogs has been based on previous work. Several potent analogs with improved hydrophilicity were identified by evaluating RAGE inhibitory activity .
Molecular Structure Analysis
The molecular formula of 2-Pyrimidinecarboxamide is C5H5N3O . Its average mass is 123.113 Da and its monoisotopic mass is 123.043259 Da .
Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines are known to exist .
Physical And Chemical Properties Analysis
2-Pyrimidinecarboxamide has a molecular weight of 112.09 g/mol and a melting point of 335°C. The compound has a colorless to white crystalline appearance and is soluble in water, ethanol, and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Synthesis
2-Pyrimidinecarboxamide plays a significant role in organic chemistry, particularly in the synthesis of various compounds . It is used in the one-pot three-component Biginelli condensation reaction to synthesize 1,2,3,4-tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide derivatives . This reaction is simple, efficient, and environmentally friendly .
Pharmaceutical Applications
2-Pyrimidinecarboxamide derivatives have attracted considerable interest due to their pharmacological and therapeutic properties . They have potential applications in medicinal chemistry .
Antimicrobial Applications
Pyrimidine, a critical component of 2-Pyrimidinecarboxamide, has found widespread therapeutic applications, including antimicrobial applications .
Antiviral Applications
Pyrimidine-based drugs, including those derived from 2-Pyrimidinecarboxamide, have been used in antiviral applications .
Anticancer Applications
Pyrimidine-based drugs have had a major impact in drug discovery therapeutics, including anticancer treatments .
Neurological Disorders Treatment
Pyrimidines are reported to possess potential medicinal properties important to central nervous system (CNS)-active agents . Therefore, 2-Pyrimidinecarboxamide could potentially be used in the treatment of neurological disorders.
Anti-inflammatory Applications
Pyrimidines, including 2-Pyrimidinecarboxamide, have been used in anti-inflammatory applications .
Diabetes Mellitus Treatment
Pyrimidine-based drugs have been used in the treatment of diabetes mellitus . Therefore, 2-Pyrimidinecarboxamide could potentially be used in this field as well.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXJMHXHGDAHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878771 | |
| Record name | 2-PYRIMIDINECARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrimidinecarboxamide | |
CAS RN |
88511-48-2 | |
| Record name | 2-PYRIMIDINECARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the coordination chemistry of 2-pyrimidinecarboxamide with metal ions like silver and cadmium?
A1: Investigating the interaction of 2-pyrimidinecarboxamide with metal ions is crucial for several reasons. Firstly, it provides insights into the coordination behavior of this ligand, revealing its potential to form complexes with different metal centers. This understanding is essential for designing new materials with tailored properties. For instance, the study ["Ribbon structure of the coordination polymer of silver trifluoroacetate with 2-pyrimidinecarboxamide"] [] investigated the formation of a coordination polymer, demonstrating the ability of 2-pyrimidinecarboxamide to act as a bridging ligand. This has implications for creating materials with unique structural arrangements and potential applications in areas like catalysis and sensing. Similarly, the research on its interaction with cadmium [] broadens the understanding of its coordination capabilities with various metals.
Q2: Can you elaborate on the structural features of 2-pyrimidinecarboxamide and its coordination with silver as reported in the research?
A2: While the provided abstract doesn't offer detailed spectroscopic data for 2-pyrimidinecarboxamide, it does mention a key structural characteristic of its complex with silver trifluoroacetate: a ribbon-like structure []. This suggests that 2-pyrimidinecarboxamide acts as a bridging ligand, connecting silver ions to form a polymeric chain. The specific arrangement and bonding interactions within this ribbon structure would require further investigation using techniques like X-ray crystallography. Understanding these structural details is essential for correlating the compound's structure with its properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



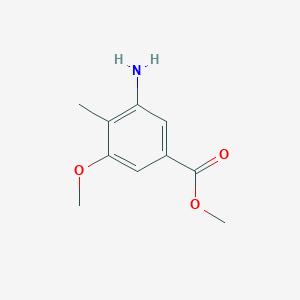

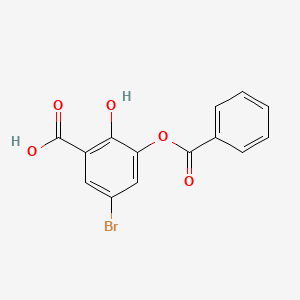

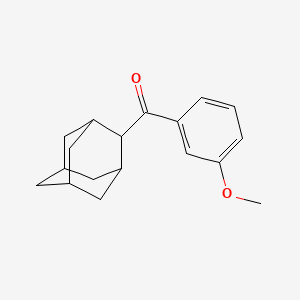
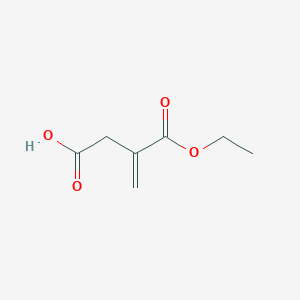


![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)
